Rucaparib Camsylate

Catalog No.
S007097
CAS No.
1859053-21-6
M.F
C29H34FN3O5S
M. Wt
555.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib Camsylate

CAS Number

1859053-21-6

Product Name

Rucaparib Camsylate

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

Molecular Formula

C29H34FN3O5S

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

INBJJAFXHQQSRW-STOWLHSFSA-N

SMILES

Array

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

The exact mass of the compound Rucaparib camsylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rucaparib Camsylate (CAS 1859053-21-6) is a highly specific small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP1, PARP2, and PARP3). While the core active pharmaceutical ingredient is the rucaparib free base, it is commercially and scientifically procured as the anhydrous (S)-camphorsulfonic acid (camsylate) salt. This specific salt form was engineered to overcome the severe manufacturability limitations of the free base, offering a critical balance of sub-nanomolar target affinity and enhanced processability [1]. For procurement and material selection, the camsylate salt is the definitive standard, ensuring reliable oral bioavailability, high-dose compressibility, and structural stability that the free base and alternative salts cannot provide[2].

Generic substitution with rucaparib free base or alternative salts (such as phosphate, glucuronate, or hydrochloride) fails primarily due to severe limitations in manufacturability, hygroscopicity, and solubility[1]. The free base exhibits poor aqueous solubility and presents formulation challenges, while many alternative salts are highly hygroscopic, leading to polymorphic instability during storage. Furthermore, rucaparib requires an unusually high clinical dose (600 mg twice daily); standard salt forms lack the compressibility required to achieve high drug loading, forcing impractically large or multiple dosage units [1]. Procuring the specific camsylate salt ensures the requisite compressibility, low moisture uptake, and phase stability necessary for reproducible laboratory and industrial scale-up [2].

High-Load Compressibility for Solid Dosage Forms

The camsylate salt of rucaparib was specifically selected for its superior compressibility compared to other salt forms or the free base. Despite the camsylate counterion adding a 72% mass increase to the active pharmaceutical ingredient, its mechanical properties allow for solid dosage formulations with a drug load of 45% to over 80% w/w[1]. In contrast, prior art and alternative salt formulations typically restrict drug loading to under 25% w/w to maintain tablet integrity [1].

Evidence DimensionTablet drug loading capacity
Target Compound DataRucaparib Camsylate (45% to >80% w/w drug loading)
Comparator Or BaselineAlternative rucaparib salts / prior formulations (<25% w/w drug loading)
Quantified Difference>2-fold increase in maximum drug loading capacity
ConditionsSolid dosage form manufacturing and compression

Essential for formulation scientists who must achieve high-dose delivery without exceeding acceptable tablet sizes.

Hygroscopicity and Polymorphic Stability

Environmental moisture uptake severely compromises the shelf-life and handling of many PARP inhibitor salts. Rucaparib camsylate (specifically Form A) is distinguished as a stable, non-hygroscopic crystalline solid [1]. Comparative evaluations during salt screening demonstrated that the camsylate and maleate salts are significantly less hygroscopic than the phosphate, hydrochloride, or mesylate salts [2]. This resistance to hygroscopic hydration prevents polymorphic conversion during storage and processing[1].

Evidence DimensionHygroscopicity and physical stability
Target Compound DataRucaparib Camsylate (Non-hygroscopic, stable crystalline Form A)
Comparator Or BaselineRucaparib phosphate, HCl, and mesylate salts (Highly hygroscopic)
Quantified DifferenceQualitatively superior resistance to moisture-induced polymorphic shifts
ConditionsAmbient storage and pharmaceutical processing

Guarantees batch-to-batch reproducibility and prevents degradation during long-term laboratory storage or industrial scale-up.

Sub-Nanomolar Target Affinity (PARP1/2)

As a biochemical probe, rucaparib camsylate provides highly potent and specific inhibition of the PARP enzyme family. In cell-free in vitro assays, it demonstrates an inhibitory constant (Ki) of 1.4 nM for PARP1 and an exceptionally potent Ki of 0.17 nM for PARP2 [1]. This binding affinity is highly competitive within its class, ensuring robust synthetic lethality in homologous recombination-deficient (HRD) models by effectively trapping PARP-DNA complexes [1].

Evidence DimensionEnzymatic inhibition (Ki)
Target Compound DataRucaparib Camsylate (PARP1 Ki = 1.4 nM; PARP2 Ki = 0.17 nM)
Comparator Or BaselineBaseline PARP inhibitors (e.g., Olaparib PARP1 IC50 ~5 nM)
Quantified DifferenceSub-nanomolar affinity, particularly distinct for PARP2 (0.17 nM)
ConditionsCell-free in vitro enzymatic assay

Provides researchers with a highly potent, well-characterized reference standard for evaluating PARP inhibition and DNA damage response pathways.

Aqueous Solubility Across Physiological pH

The free base of rucaparib suffers from poor aqueous solubility, which limits its utility in both in vitro assays and in vivo dosing. The camsylate salt achieves a consistent, pH-independent low solubility of approximately 1 mg/mL across the physiological pH range (though solubility decreases below pH 3) [1]. This engineered solubility profile is critical for achieving its 36% absolute oral bioavailability and ensuring predictable pharmacokinetics in mammalian models [2].

Evidence DimensionAqueous solubility and bioavailability
Target Compound DataRucaparib Camsylate (~1 mg/mL at physiological pH; 36% oral bioavailability)
Comparator Or BaselineRucaparib free base (Poorly soluble, erratic exposure)
Quantified DifferenceOptimized dissolution enabling reliable systemic exposure
ConditionsBiologically-relevant aqueous media and in vivo oral administration

Critical for in vivo pharmacologists requiring a formulation-ready compound that guarantees consistent systemic exposure and absorption.

High-Load Solid Dosage Formulation

Leveraging its superior compressibility compared to alternative salts, rucaparib camsylate is the premier choice for industrial tableting studies and excipient compatibility testing. It allows formulation scientists to achieve high active pharmaceutical ingredient (API) mass fractions (45% to >80% w/w) without compromising tablet integrity or stability[1].

In Vivo Pharmacokinetic and Efficacy Modeling

For preclinical oncology research, particularly in BRCA-mutated xenograft models, the camsylate salt is mandatory for oral dosing. It overcomes the poor aqueous solubility of the free base, guaranteeing consistent dissolution (~1 mg/mL) and a reliable 36% oral bioavailability for predictable systemic exposure [2],[3].

PARP-DNA Trapping and Synthetic Lethality Assays

Due to its sub-nanomolar affinity for PARP1 (Ki = 1.4 nM) and PARP2 (Ki = 0.17 nM), rucaparib camsylate serves as a gold-standard biochemical probe. It is highly suited for cell-free enzymatic assays and in vitro models investigating homologous recombination deficiency (HRD) and replication fork stalling[3].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

555.22032053 Da

Monoisotopic Mass

555.22032053 Da

Heavy Atom Count

39

UNII

41AX9SJ8KO

Drug Indication

Rubraca is indicated as monotherapy for the maintenance treatment of adult patients with advanced (FIGO Stages III and IV) high-grade epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) following completion of first-line platinum-based chemotherapy. Rubraca is indicated as monotherapy for the maintenance treatment of adult patients with platinum-sensitive relapsed high-grade epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) to platinum-based chemotherapy.
Treatment of fallopian tube cancer , Treatment of ovarian cancer , Treatment of primary peritoneal cancer , Treatment of prostate malignant neoplasms

Wikipedia

Rucaparib camsylate

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
[1]. Thomas HD, et al. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Mol Cancer Ther, 2007, 6(3), 945-956.[2]. Hunter JE, et al. NF-κB mediates radio-sensitization by the PARP-1 inhibitor, AG-014699. Oncogene, 2012, 31(2), 251-264.[3]. Daniel RA, et al. Central nervous system penetration and enhancement of temozolomide activity in childhood medulloblastoma models by poly(ADP-ribose) polymerase inhibitor AG-014699. Br J Cancer, 2010, 103(10), 1588-1596.[4]. Daniel RA, et al. Inhibition of poly(ADP-ribose) polymerase-1 enhances temozolomide and topotecan activity against childhood neuroblastoma. Clin Cancer Res, 2009, 15(4), 1241-1249.

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